AcBut

Antibody-Drug Conjugate FDA Approval Calicheamicin

Researchers developing calicheamicin-based ADCs face linker selection complexity-incorrect cleavable linker choice alters payload release kinetics and therapeutic outcomes. AcBut is the definitive acid-labile linker validated in FDA-approved gemtuzumab ozogamicin and inotuzumab ozogamicin. • pH-dependent hydrazone cleavage: stable at pH 7.4, rapid hydrolysis at pH 4.5-5.5 • Regulatory precedent from two approved ADCs accelerates development timelines • ≥98% purity with established convergent synthetic route for process scale-up

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 65623-82-7
Cat. No. B1363944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcBut
CAS65623-82-7
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OCCCC(=O)O
InChIInChI=1S/C12H14O4/c1-9(13)10-4-6-11(7-5-10)16-8-2-3-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15)
InChIKeyFNHIEZKOCYDCOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AcBut ADC Linker Properties and Classification


AcBut, chemically designated as 4-(4-Acetyl-phenoxy)-butyric acid (CAS 65623-82-7), is an acid-labile bifunctional linker component utilized in the synthesis of antibody-drug conjugates (ADCs) [1]. With a molecular formula of C12H14O4 and molecular weight of 222.24 g/mol, this compound serves as the cleavable linker moiety in calicheamicin-based ADCs, specifically forming the acid-sensitive acyl hydrazone bond that enables pH-triggered payload release within acidic endosomal/lysosomal compartments [2][3]. AcBut is not a standalone therapeutic entity but a critical synthetic intermediate that, upon condensation with calicheamicin dimethyl hydrazide, produces the drug-linker conjugate Ozogamicin .

Acid-labile bifunctional linker for calicheamicin-based ADC synthesis
pH-triggered hydrazone bond chemistry enables endosomal/lysosomal payload release
Synthetic intermediate for producing drug-linker conjugate Ozogamicin

AcBut pH-Dependent Cleavage vs. Val-Cit and SMCC Linkers


ADC linkers are not functionally interchangeable because the selection of linker chemistry directly governs three critical performance parameters: the trigger mechanism for payload release, the site of intracellular drug liberation, and the overall stability profile in systemic circulation [1]. Generic substitution with an alternative cleavable linker (e.g., Val-Cit dipeptide) or a non-cleavable linker (e.g., SMCC) fundamentally alters the ADC's pharmacological behavior—even when the identical antibody and payload are employed [2]. Specifically, acid-labile linkers like AcBut rely on pH differentials between blood (pH ~7.4) and lysosomes (pH ~4.5-5.5) to trigger hydrolysis, whereas Val-Cit linkers depend on lysosomal cathepsin B enzymatic cleavage, and non-cleavable SMCC requires complete lysosomal degradation of the entire antibody for payload release [3]. These mechanistic differences translate to distinct pharmacokinetic profiles, efficacy outcomes, and toxicity considerations that cannot be remedied by adjusting payload dosing alone [4].

Intended Procurement
AcBut (Cleavable, Acid-Labile)
Acyl hydrazone bond hydrolyzed in acidic endosomes/lysosomes (pH ~4.5-5.5). Payload released independent of enzymatic activity, may support bystander effect research.
Potential Substitute
Val-Cit / SMCC Analog
Val-Cit requires cathepsin B, which may vary with tumor type. SMCC requires complete antibody degradation, typically confining activity to antigen-positive cells.
Mismatch risk Release mechanism, intracellular site, and bystander effect profile may not transfer directly; calicheamicin-ADC validation is linker-specific.

AcBut Comparative Evidence for Procurement


FDA-Approved Calicheamicin ADC Validation

AcBut is the linker component utilized in two distinct FDA-approved ADCs: gemtuzumab ozogamicin (Mylotarg) targeting CD33, and inotuzumab ozogamicin (Besponsa) targeting CD22 [1][2]. Both ADCs employ the identical AcBut-calicheamicin linker-payload combination conjugated via nonspecific lysine residues, achieving a drug-to-antibody ratio (DAR) of approximately 2-3 [3]. In contrast, alternative cleavable linkers such as Val-Cit have been successfully paired only with MMAE payloads across multiple approved ADCs (brentuximab vedotin, polatuzumab vedotin, enfortumab vedotin), with no approved calicheamicin conjugates utilizing Val-Cit chemistry [4].

FDA-Approved Calicheamicin ADC Validation
Head-to-head
AcBut: 2 approved ADCs (gemtuzumab, inotuzumab ozogamicin).
Val-Cit: 0 approved calicheamicin ADCs.
Supports replication of clinically precedented ADC architectures.
FDA records 2000-2024; regulatory pathway established for this linker-payload class.
Antibody-Drug Conjugate FDA Approval Calicheamicin

Lysosomal pH-Triggered Hydrazone Cleavage

AcBut functions through an acyl hydrazone bond that remains stable at physiological blood pH (~7.4) but undergoes rapid hydrolysis under the acidic conditions of endosomes (pH 5.0-6.5) and lysosomes (pH ~4.8) [1]. This pH-dependent release mechanism contrasts with Val-Cit linkers, which require enzymatic cleavage by lysosomal cathepsin B—a protease whose expression levels vary across tumor types and can be downregulated in certain malignancies [2]. The hydrazone function within the AcBut linker enables 'rapid release' of calicheamicin specifically under acidic conditions, providing a chemically defined trigger that operates independently of variable enzymatic activity [3].

Lysosomal pH-Triggered Hydrazone Cleavage
Class-level inference
pH-dependent hydrolysis (pH 4.5-5.5) vs. enzyme-dependent (cathepsin B) cleavage.
Chemically predictable release mechanism, independent of tumor protease variability.
Context-dependent; cathepsin B levels vary across malignancies.
pH-Sensitive Linker Lysosomal Release Hydrazone Cleavage

Cleavable Linker Release Without Antibody Degradation

AcBut belongs to the cleavable linker class, which enables payload release upon internalization into acidic endosomal/lysosomal compartments without requiring complete degradation of the antibody component [1]. In contrast, non-cleavable linkers such as SMCC (N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), utilized in ado-trastuzumab emtansine (Kadcyla), remain intact during intracellular trafficking and require complete proteolytic degradation of the entire antibody within lysosomes to liberate the active payload (which retains the linker and an amino acid residue) [2]. This mechanistic distinction has functional consequences: cleavable linkers generally produce a bystander effect where released payload can diffuse to neighboring antigen-negative tumor cells, whereas non-cleavable linkers confine activity primarily to antigen-positive target cells [3].

Cleavable Linker Release Without Antibody Degradation
Class-level inference
AcBut releases intact calicheamicin; SMCC requires complete antibody proteolysis (Lys-MCC-DM1 release).
Supports bystander effect research; non-cleavable linkers confine activity to antigen-positive cells.
Mechanistic distinction reviewed; functional outcome depends on target antigen heterogeneity.
Cleavable Linker SMCC Comparison ADC Catabolism

CD22+ B-Cell Lymphoma Preclinical Efficacy

The AcBut-calicheamicin conjugate CMC-544 (inotuzumab ozogamicin) demonstrated potent cytotoxicity against CD22+ B-cell lymphoma cell lines with IC50 values ranging from 6 to 600 pM CalichDMH equivalents [1]. Critically, unconjugated G5/44 antibody alone showed no cytotoxicity, confirming that the observed potency is attributable to the AcBut-linked calicheamicin payload [2]. In contrast, an isotype-matched control conjugate (CMA-676, gemtuzumab ozogamicin targeting CD33) was ineffective against CD22+ BCL xenografts, demonstrating that the AcBut linker-payload system requires appropriate antigen targeting for therapeutic activity [3].

CD22+ B-Cell Lymphoma Preclinical Activity
Cross-study
CMC-544 (AcBut-calicheamicin) IC50 = 6–600 pM against CD22+ BCL lines. Unconjugated antibody: no activity.
Reports target-dependent, pM-range potency; supports reference standard use in ADC development.
In vitro model context; antigen specificity confirmed by negative controls.
Calicheamicin ADC In Vitro Cytotoxicity B-Cell Lymphoma

Convergent Synthetic Route for Calicheamicin Conjugation

Patented synthetic processes describe the use of 4-(4-acetyl-phenoxy)butanoic acid (AcBut) as a linker that condenses with calicheamicin N-acetyl gamma dimethyl hydrazide to form the carboxylic acid-hydrazone intermediate, which is subsequently activated with N-hydroxysuccinimide to yield the OSu ester ready for antibody conjugation [1]. This convergent synthesis approach minimizes the number of synthetic steps involving the inherently toxic calicheamicin moiety, reducing safety precautions required during manipulation and improving overall yields compared to linear synthetic strategies . Alternative linker chemistries for calicheamicin conjugation, such as (3-Acetylphenyl)acetic acid (AcPAc), have been described but lack the same depth of process development documentation [2].

Convergent Synthetic Route for Calicheamicin Conjugation
Supporting
Late-stage AcBut-calicheamicin condensation; OSu ester activation documented in patents US5739116 / US20070197455.
Established process routes reduce development burden for scale-up.
Over 20 years of process optimization; less characterized alternatives exist.
ADC Synthesis Convergent Synthesis Calicheamicin Derivative

AcBut ADC R&D Applications


Calicheamicin ADC Reference Standard

AcBut should be procured as the definitive linker component for any research program developing novel calicheamicin-based ADCs. The compound's validation in two FDA-approved therapeutics (gemtuzumab ozogamicin and inotuzumab ozogamicin) provides an established regulatory precedent that alternative linkers cannot match for this specific payload class [1]. Researchers can leverage existing pharmacokinetic, toxicology, and clinical data from these approved ADCs to inform their own development programs, reducing the burden of de novo linker characterization [2].

pH-Sensitive vs. Enzymatic Cleavage Comparison

AcBut is the procurement choice for studies comparing pH-triggered payload release against enzymatic cleavage mechanisms. The well-characterized hydrazone bond chemistry of AcBut provides a defined pH-dependent cleavage profile (stable at pH 7.4, rapid hydrolysis at pH 4.5-5.5) that can be benchmarked against cathepsin B-cleavable Val-Cit linkers in head-to-head ADC efficacy studies [1]. Such comparative investigations are essential for rational linker selection in de novo ADC programs targeting specific tumor microenvironments [2].

Bystander Effect in Heterogeneous Tumor Models

As a cleavable linker, AcBut enables investigation of bystander killing effects where released payload diffuses to adjacent antigen-negative tumor cells. This property can be systematically compared against non-cleavable linkers such as SMCC, which require complete antibody degradation and typically do not produce bystander effects [1]. For tumors with heterogeneous antigen expression, the procurement of AcBut supports research into whether cleavable linker-based ADCs provide superior therapeutic outcomes compared to non-cleavable alternatives [2].

Linker-Payload Process Development and Scale-Up

AcBut is the procurement standard for process chemistry teams scaling up calicheamicin linker-payload synthesis. The convergent synthetic route using AcBut—condensation with calicheamicin dimethyl hydrazide followed by NHS activation—has been optimized over two decades and is documented in multiple patents [1]. This established synthetic path minimizes exposure to the toxic calicheamicin moiety during manufacturing and provides a benchmark yield reference for process development [2].

Application
Selection Property
Validation Focus
Calicheamicin ADC Reference Standard
Clinically precedented linker-payload architecture
Regulatory documentation and established DAR range review
pH-Sensitive vs. Enzymatic Cleavage Comparison
Chemically defined pH-triggered hydrolysis profile
Endosomal/lysosomal release benchmarking against cathepsin B-cleavable linkers
Bystander Effect in Heterogeneous Tumor Models
Cleavable linker supporting free payload diffusion
Antigen-negative cell killing endpoint vs. non-cleavable SMCC conjugates
Linker-Payload Process Development and Scale-Up
Convergent synthesis with documented safety protocols
Yield optimization and toxic moiety handling benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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